

# Preclinical Profile of Tas-114: A Dual Inhibitor of dUTPase and DPD

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

[Get Quote](#)

This technical guide provides an in-depth overview of the preclinical studies of **Tas-114**, a novel, orally active dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). **Tas-114** is under investigation for its potential to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Core Mechanism of Action

**Tas-114** exerts its anticancer effects through a dual mechanism of action. As a potent inhibitor of dUTPase, it prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its 5-fluorouracil (5-FU) metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP). This leads to the misincorporation of these aberrant nucleotides into DNA, triggering DNA damage and subsequent cell death in cancer cells.

Simultaneously, **Tas-114** moderately and reversibly inhibits DPD, the rate-limiting enzyme in the catabolism of 5-FU. This inhibition increases the bioavailability of 5-FU, allowing for potentially lower doses of fluoropyrimidine prodrugs like capecitabine and S-1, which may reduce dose-related toxicities while maintaining therapeutic concentrations at the tumor site.

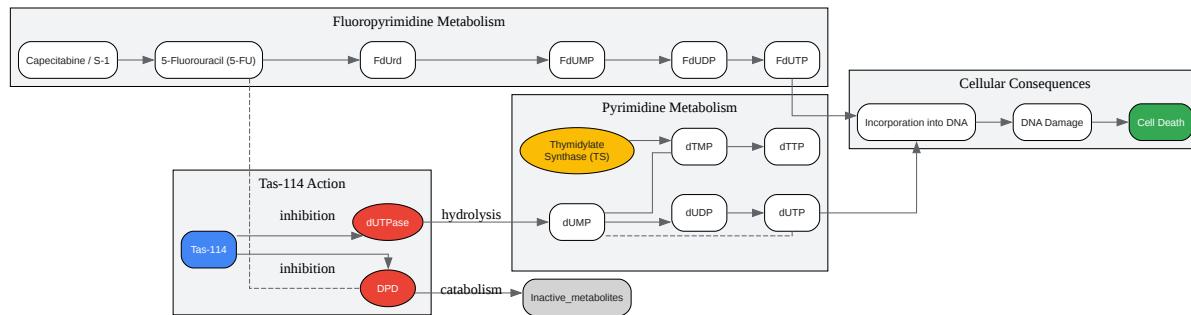
## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **Tas-114**.

### Table 1: In Vitro Enzyme Inhibition

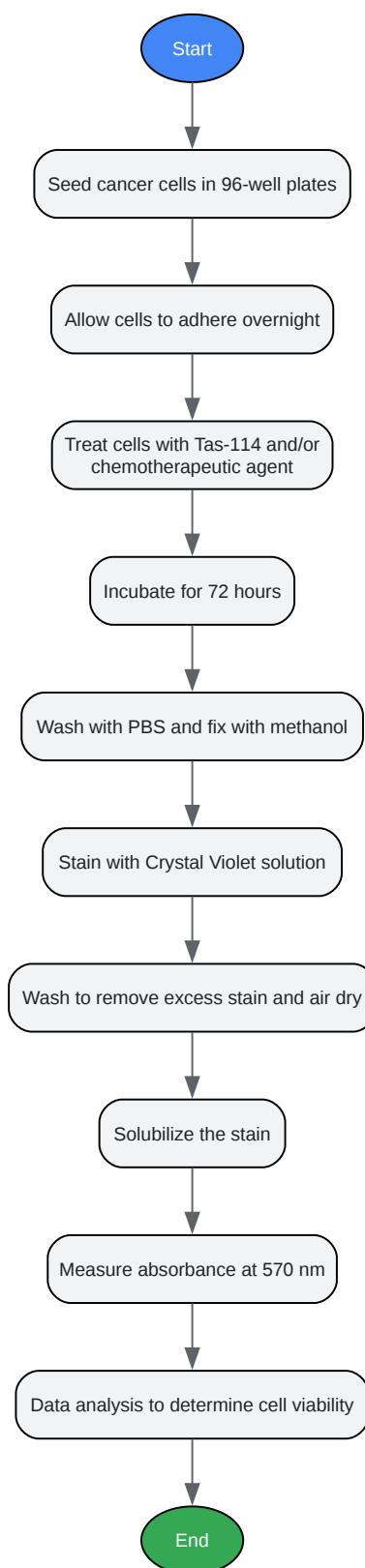
| Target  | Inhibitor | IC50 / Ki                 | Species | Notes                                                   |
|---------|-----------|---------------------------|---------|---------------------------------------------------------|
| DPD     | Tas-114   | IC50: 1046 ng/mL          | Human   | Estimated from a pharmacodynamic model.                 |
| DPD     | Tas-114   | Ki: 966 ng/mL             | Human   | For DPD-mediated 5-FU metabolism in liver S9 fractions. |
| dUTPase | Tas-114   | Not explicitly quantified | Human   | Described as a strong and competitive inhibitor.        |

**Table 2: In Vitro Cytotoxicity Enhancement**


| Cell Lines                     | Combination                                                        | Concentration of Tas-114 | Duration      | Effect                                   |
|--------------------------------|--------------------------------------------------------------------|--------------------------|---------------|------------------------------------------|
| Various cancer cell lines      | Tas-114 + 5-Fluorouracil (5-FU) or 5-Fluor-2'-deoxyuridine (FdUrd) | 1-10 µM                  | 72 hours      | Dose-dependent increase in cytotoxicity. |
| Various human NSCLC cell lines | Tas-114 + Pemetrexed                                               | Not specified            | Not specified | Significantly increased cytotoxicity.    |

**Table 3: In Vivo Antitumor Efficacy in Xenograft Models**

| Xenograft Model                            | Treatment              | Dosing                                                            | Outcome                                                              |
|--------------------------------------------|------------------------|-------------------------------------------------------------------|----------------------------------------------------------------------|
| Mice with various human tumor xenografts   | Tas-114 + Capecitabine | Tas-114: 37.5-1,200 mg/kg/day (oral); Capecitabine: 539 mg/kg/day | Increased antitumor activity of 5-FU derived from capecitabine.      |
| NCI-H2228 (human NSCLC) xenograft          | Tas-114 + Pemetrexed   | Not specified                                                     | Tas-114 significantly enhanced the antitumor activity of pemetrexed. |
| MX-1 (human breast cancer) xenograft       | Tas-114 + Pemetrexed   | Not specified                                                     | Strong antitumor activity observed.                                  |
| Bu25 TK- (human cervical cancer) xenograft | Tas-114 + Pemetrexed   | Not specified                                                     | Enhanced antitumor activity of pemetrexed.                           |


## Signaling Pathways and Experimental Workflows

### Signaling Pathway of Tas-114 in Combination with Fluoropyrimidines

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Tas-114** with fluoropyrimidines.

## General Experimental Workflow for In Vitro Cytotoxicity Assay

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Preclinical Profile of Tas-114: A Dual Inhibitor of dUTPase and DPD]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15589086#preclinical-studies-of-tas-114\]](https://www.benchchem.com/product/b15589086#preclinical-studies-of-tas-114)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)